![molecular formula C9H8N2O2S B2921218 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 874591-15-8](/img/structure/B2921218.png)

5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

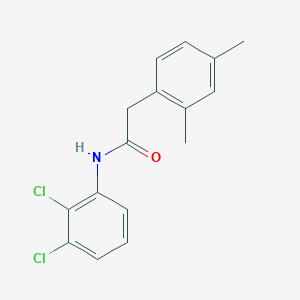

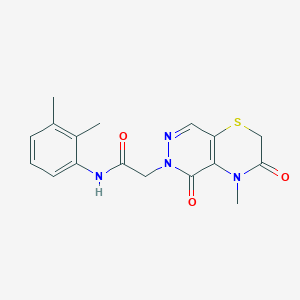

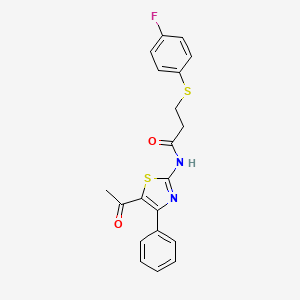

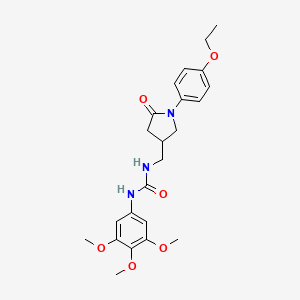

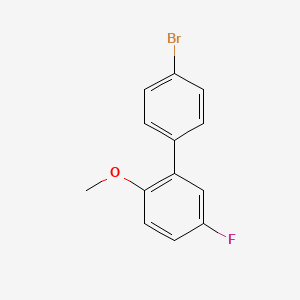

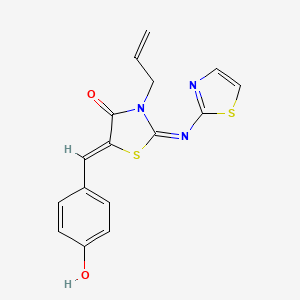

“5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is part of a class of compounds known as diarylthioethers, which are organosulfur compounds containing a thioether group that is substituted by two aryl groups .

Molecular Structure Analysis

The molecular structure of “5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde” includes an imidazole ring and a furan ring, connected by a sulfanyl group . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Imidazole derivatives, like our compound of interest, have been widely studied for their antimicrobial properties. They are known to interfere with the biosynthesis of nucleic acids and proteins in microorganisms, making them potent antibacterial and antifungal agents . This compound could be synthesized and tested against various strains of bacteria and fungi to assess its efficacy as a new antimicrobial drug candidate.

Anticancer Research

The imidazole moiety is a common feature in many anticancer drugs. It can interact with DNA and inhibit cell division, which is crucial in cancer treatment. Research into the anticancer potential of 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde could lead to the development of novel chemotherapeutic agents .

Antioxidant Properties

Imidazole compounds have shown good scavenging potential for free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage. This compound could be evaluated for its antioxidant capacity, which may have implications in preventing or treating diseases caused by oxidative stress .

Anti-inflammatory Applications

The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, they can provide relief from conditions like arthritis and may even have applications in neuroinflammatory disorders .

Enzyme Inhibition

Imidazole derivatives can act as enzyme inhibitors, disrupting the activity of enzymes that are essential for the survival of pathogens or cancer cells. This compound could be explored for its potential to inhibit specific enzymes, offering a targeted approach to treat various diseases .

Drug Synthesis and Modification

The imidazole ring is a versatile synthon in drug development, often used to modify the pharmacokinetic properties of drugs5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde could be utilized in the synthesis of new drugs or the modification of existing ones to enhance their efficacy, stability, or reduce toxicity .

Molecular Probes in Biochemistry

Due to their unique electronic and structural properties, imidazole derivatives can serve as molecular probes. They can bind to biomolecules, allowing researchers to study biological processes at the molecular level. This compound could be used to develop new probes for understanding enzyme mechanisms or protein interactions .

Material Science

Imidazole compounds have applications in material science, particularly in the development of advanced polymers and electronic materials. Their ability to form stable heterocyclic structures can be exploited to create new materials with desirable thermal and electrical properties .

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms , which might contribute to its interaction with various targets.

Biochemical Pathways

Given the broad range of activities of imidazole derivatives , it can be inferred that multiple biochemical pathways might be affected.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which might influence their absorption and distribution in the body.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that they might have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

5-(1-methylimidazol-2-yl)sulfanylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-11-5-4-10-9(11)14-8-3-2-7(6-12)13-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIUGKSOUKRVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)

![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)

![6-Cyclopropyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2921150.png)

![(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2921153.png)

![4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2921157.png)